molecular formula C10H8N2O2 B182471 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one CAS No. 62567-42-4

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Cat. No. B182471
M. Wt: 188.18 g/mol
InChI Key: GJRPKRBVSRCFPC-FPLPWBNLSA-N
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Patent
US04340733

Procedure details

Dimethylformamide (85 ml.) was cooled to 5° and phosphorus oxychloride (115 ml.) was added slowly to maintain a solution temperature below 60°. 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone (30 g., 0.16 m.) was added rapidly in several portions. The reaction mixture was heated to 85° and held at this temperature for 4.5 hours with stirring. The mixture was then cooled to 35° and poured into 1 liter of ice cold water keeping the quenched solution below 35°. The resulting precipitate was filtered off, washed with water and dried to give 30.8 g. (96% yield) of crude 3-chloro-6-(2-hydroxyphenyl)pyridazine.
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[OH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]1[CH:14]=[CH:15][C:16](=O)[NH:17][N:18]=1>CN(C)C=O>[Cl:3][C:16]1[N:17]=[N:18][C:13]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[OH:6])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
115 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C=1C=CC(NN1)=O
Step Three
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
85 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a solution temperature below 60°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 85°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 35°
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 30.8 g

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
ClC=1N=NC(=CC1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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